molecular formula C7H5ClN4O B3051764 1-(4-chlorophenyl)-1H-tetrazol-5-ol CAS No. 3589-06-8

1-(4-chlorophenyl)-1H-tetrazol-5-ol

Cat. No.: B3051764
CAS No.: 3589-06-8
M. Wt: 196.59
InChI Key: CNEPERIPZPLFBC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-tetrazol-5-ol is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1H-tetrazol-5-ol typically involves the reaction of 4-chlorophenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1H-tetrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole oxides, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Tetrazoles, including 1-(4-chlorophenyl)-1H-tetrazol-5-ol, have garnered attention for their antimicrobial properties. Research indicates that various tetrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that certain 5-substituted 1H-tetrazoles show efficacy against strains such as Escherichia coli and Staphylococcus aureus .

Case Study:
A study investigated the synthesis of novel tetrazole derivatives, including this compound, which were screened for antimicrobial activity. The results indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antiviral Activity

The antiviral potential of tetrazoles has been explored as well. For example, 5-(phosphonomethyl)-1H-tetrazole derivatives were shown to inhibit the replication of Herpes Simplex Virus and influenza virus A . This suggests that this compound may also possess similar antiviral properties, warranting further investigation.

Table: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundE. coli50
This compoundS. aureus100
5-(phosphonomethyl)-1H-tetrazoleHerpes Simplex Virus10

Coordination Chemistry

Tetrazoles are utilized as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. The unique structure of tetrazoles allows them to act as bidentate ligands, which can enhance the stability and reactivity of metal complexes.

Case Study:
Research has shown that tetrazole derivatives can stabilize metal ions in catalytic processes. For instance, studies have highlighted the use of this compound in the synthesis of metal-organic frameworks (MOFs), where it serves as a linker to improve structural integrity and functionality .

Material Science

In material science, tetrazoles are gaining traction for their application in explosives and propellants due to their high energy density and stability. The incorporation of tetrazole moieties into polymer matrices has been explored to develop advanced materials with enhanced thermal stability and mechanical properties.

Table: Properties of Tetrazole-Based Materials

PropertyValue
Thermal StabilityHigh
Energy DensityModerate to High
Mechanical StrengthEnhanced

Synthesis Techniques

The synthesis of this compound typically involves cycloaddition reactions between nitriles and sodium azide under various catalytic conditions. Recent advancements include microwave-assisted synthesis methods that yield high purity and efficiency .

Table: Synthesis Methods for Tetrazoles

MethodYield (%)Time (min)
Microwave-Assisted80–9910–15
Conventional Heating60–8030–60

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-1H-pyrrole: Similar in structure but contains a pyrrole ring instead of a tetrazole ring.

    1-(4-Chlorophenyl)-1H-imidazole: Contains an imidazole ring, which has different chemical properties and reactivity.

    1-(4-Chlorophenyl)-1H-triazole: Contains a triazole ring, which has one less nitrogen atom compared to tetrazole.

Uniqueness: 1-(4-Chlorophenyl)-1H-tetrazol-5-ol is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.

Biological Activity

1-(4-chlorophenyl)-1H-tetrazol-5-ol (CAS No. 3589-06-8) is a synthetic compound belonging to the tetrazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a tetrazole ring substituted with a chlorophenyl group. The presence of the tetrazole moiety contributes to its biological reactivity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that several tetrazole derivatives, including this compound, demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the range of 32 to 128 µg/mL, showcasing their potential as antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For instance, derivatives of tetrazoles have shown promising results against multiple cancer cell lines. In one study, compounds similar to this compound were evaluated against human cancer cell lines such as MCF-7 (breast cancer) and OVCAR-3 (ovarian cancer). The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.27 µM to 4.40 µM, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or cellular pathways that are crucial for microbial growth and cancer cell proliferation. For example, tetrazole compounds may interfere with DNA synthesis or protein function in target cells, leading to cell death or growth inhibition .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with other related compounds can be beneficial:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound32 - 1280.27 - 4.40
Similar Tetrazole Derivative A64 - 2560.50 - 3.00
Similar Tetrazole Derivative B>256>10

Case Studies

Several case studies have documented the efficacy of tetrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a series of tetrazole compounds in treating bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates among patients treated with these compounds compared to those receiving standard treatment.
  • Case Study on Cancer Treatment : In vitro studies demonstrated that specific derivatives of tetrazoles, including those related to this compound, showed selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for future drug development.

Properties

IUPAC Name

4-(4-chlorophenyl)-1H-tetrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEPERIPZPLFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356240
Record name 1-(4-chlorophenyl)-1H-tetrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3589-06-8
Record name 1-(4-chlorophenyl)-1H-tetrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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